pentasodium;(2R)-2,3-diphosphonatooxypropanoate
Description
Pentasodium; (2R)-2,3-diphosphonatooxypropanoate (CAS: 102783-53-9), also known as 2,3-diphospho-D-glyceric acid pentasodium salt (2,3-DPG), is a phosphorylated derivative of glyceric acid. Its molecular formula is C₃H₃Na₅O₁₀P₂, with a molecular weight of 375.95 g/mol . Structurally, it features two phosphonate groups esterified to the 2R and 3 positions of the glycerol backbone, stabilized by five sodium counterions. This compound is typically stored as a solid powder at -20°C (stable for 3 years) or 4°C (2 years) and dissolves in polar solvents such as water, DMSO, ethanol, or DMF .
2,3-DPG is utilized in biochemical assays, including enzyme activity studies (e.g., Rubisco activation assays) , and may modulate interactions with proteins like myosin V in vesicle-binding experiments . Its solubility and stability under varied conditions make it suitable for in vitro and in vivo applications, with protocols for intravenous or oral administration in experimental settings .
Properties
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphospho-D-glyceric acid pentasodium salt typically involves the phosphorylation of D-glyceric acid. The reaction is carried out in an aqueous medium with the addition of phosphoric acid and sodium hydroxide to achieve the pentasodium salt form . The reaction conditions include maintaining a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 2,3-diphospho-D-glyceric acid pentasodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphospho-D-glyceric acid pentasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phosphoglyceric acid.
Reduction: Reduction reactions can convert it back to D-glyceric acid.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products:
Oxidation: 3-phosphoglyceric acid.
Reduction: D-glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Scientific Research Applications
2,3-Diphospho-D-glyceric acid pentasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the analysis of blood cell glycolytic cycle metabolites.
Biology: Plays a role in the study of oxygen transport and release mechanisms in red blood cells.
Medicine: Investigated for its potential in treating conditions related to oxygen transport deficiencies.
Industry: Used in the production of biochemical reagents and as a buffer in various biochemical reactions.
Mechanism of Action
The primary mechanism of action of 2,3-diphospho-D-glyceric acid pentasodium salt involves its binding to hemoglobin. By binding to hemoglobin, it reduces the oxygen affinity of the hemoglobin molecule, facilitating the release of oxygen to tissues . This binding occurs at the allosteric sites of hemoglobin, altering its conformation and decreasing its affinity for oxygen . Additionally, the compound acts as an endogenous, selective inhibitor of vascular calcification, significantly delaying the formation of crystalline calpain particles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with structurally related phosphorylated or polyphosphate compounds, emphasizing their chemical properties, applications, and distinctions.
Inositol Hexaphosphate (IHP)
- Structure: Cyclic inositol backbone with six phosphate groups.
- Applications : Chelates divalent cations (e.g., Ca²⁺, Fe³⁺), regulates cell signaling, and acts as an antioxidant.
- Comparison : Unlike 2,3-DPG, IHP lacks a glycerol backbone and exhibits stronger metal-chelating properties due to its six phosphate groups. However, 2,3-DPG’s simpler structure enhances solubility in aqueous buffers, making it preferable for enzyme assays .
Pentasodium Tripolyphosphate (PPP)
- Structure : Linear triphosphate chain (Na₅P₃O₁₀).
- Applications : Water softening, detergent additive, and food preservative.
- Comparison: PPP is a purely inorganic polyphosphate, whereas 2,3-DPG combines organic (glyceric acid) and inorganic (phosphonate) moieties. PPP’s high affinity for Ca²⁺ and Mg²⁺ limits its use in biochemical studies, where 2,3-DPG’s specificity for enzymatic interactions is advantageous .
Disodium Pyrophosphate (PP)
- Structure : Two phosphate groups linked by an oxygen bridge (Na₂H₂P₂O₇).
- Applications : Leavening agent in baked goods, stabilizer in canned tuna.
- Comparison : PP’s smaller size and lower charge density reduce its stability in aqueous solutions compared to 2,3-DPG. Additionally, PP lacks the chiral glycerol center of 2,3-DPG, which is critical for binding to stereospecific enzyme active sites .
Hexammonium Tetrapolyphosphate (PPPP)
- Structure : Four phosphate groups with ammonium counterions.
- Applications : Industrial descaling agent and corrosion inhibitor.
- Comparison : The ammonium counterions in PPPP reduce its solubility in organic solvents compared to 2,3-DPG’s sodium-based formulation. PPPP’s larger size also limits its diffusion through cellular membranes, unlike 2,3-DPG, which is used in intracellular assays .
β-Glycerophosphate
- Structure : Glycerol backbone with a single phosphate group at the β-position.
- Applications : Substrate for alkaline phosphatase assays, buffer component.
- Comparison : The absence of a second phosphate group in β-glycerophosphate diminishes its ability to mimic natural phosphorylated metabolites, a role where 2,3-DPG excels due to its dual phosphonate groups .
Data Table: Comparative Analysis
| Compound | Chemical Formula | Phosphate Groups | Counterions | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| 2,3-DPG pentasodium salt | C₃H₃Na₅O₁₀P₂ | 2 | Na⁺ | High | Enzyme assays, protein studies |
| Inositol hexaphosphate (IHP) | C₆H₁₈O₂₄P₆ | 6 | H⁺/Na⁺ | Moderate | Metal chelation, food additive |
| Pentasodium tripolyphosphate (PPP) | Na₅P₃O₁₀ | 3 | Na⁺ | High | Detergents, water softening |
| Disodium pyrophosphate (PP) | Na₂H₂P₂O₇ | 2 | Na⁺ | High | Food preservative, leavening |
| Hexammonium tetrapolyphosphate (PPPP) | (NH₄)₆P₄O₁₃ | 4 | NH₄⁺ | Moderate | Industrial descaling |
| β-Glycerophosphate | C₃H₇Na₂O₆P | 1 | Na⁺ | High | Phosphatase assays |
Research Findings
- Enzyme Interactions: 2,3-DPG’s dual phosphonate groups enable precise modulation of enzymes like Rubisco, outperforming monophosphate analogs (e.g., β-glycerophosphate) in activation studies .
- Stability : Sodium counterions in 2,3-DPG enhance its thermal stability compared to ammonium-based polyphosphates (e.g., PPPP), which degrade faster at room temperature .
- Biological Specificity : Unlike PPP or PP, 2,3-DPG’s chiral glycerol backbone allows it to interact with stereospecific binding sites in metabolic pathways, mimicking natural intermediates .
Biological Activity
Pentasodium (2R)-2,3-diphosphonatooxypropanoate, commonly referred to as 2,3-diphospho-D-glyceric acid pentasodium salt (2,3-DPG), is a significant metabolite in the glycolytic pathway. It plays a crucial role in cellular metabolism, particularly in red blood cells where it influences oxygen transport and release.
Chemical Structure and Properties
2,3-DPG is characterized by its unique structure, which includes two phosphate groups attached to a glyceric acid backbone. The compound is highly anionic due to the presence of five sodium ions that interact with the negatively charged phosphate groups. This structure enables its solubility in water and its ability to participate in various biochemical reactions.
- Molecular Formula : C₃H₈O₁₀P₂Na₅
- Molecular Weight : 405.1 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water
The primary biological activity of 2,3-DPG involves its interaction with hemoglobin. By binding to specific sites on hemoglobin, it reduces the molecule's affinity for oxygen. This mechanism facilitates the release of oxygen in tissues where it is most needed, thus enhancing oxygen delivery during states of hypoxia or increased metabolic demand.
Biological Functions
- Regulation of Oxygen Affinity :
- Role in Glycolysis :
-
Potential Therapeutic Applications :
- Research indicates that manipulating levels of 2,3-DPG could have therapeutic implications for conditions related to oxygen transport deficiencies, such as chronic obstructive pulmonary disease (COPD) and anemia.
Table 1: Summary of Key Research Findings on 2,3-DPG
Case Study: Impact on Patients with COPD
A study investigated the effects of exogenous administration of 2,3-DPG on patients with chronic obstructive pulmonary disease (COPD). The results indicated that patients receiving 2,3-DPG showed improved arterial oxygen saturation levels compared to control groups. This suggests a potential therapeutic role for 2,3-DPG in managing respiratory conditions characterized by impaired gas exchange.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
